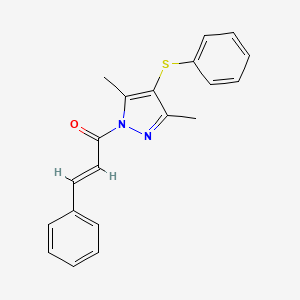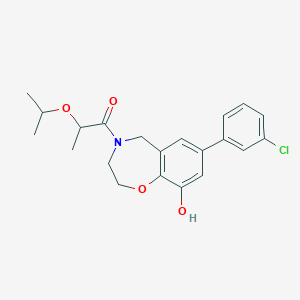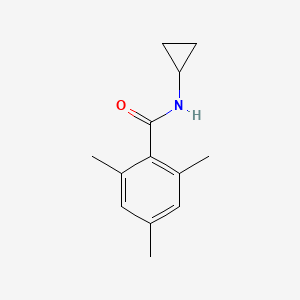
1-cinnamoyl-3,5-dimethyl-4-(phenylthio)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cinnamoyl-3,5-dimethyl-4-(phenylthio)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This pyrazole derivative has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-cinnamoyl-3,5-dimethyl-4-(phenylthio)-1H-pyrazole is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting enzymes involved in cancer cell proliferation and inflammation. In addition, it has been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and exhibit antifungal activity. In addition, it has been shown to induce apoptosis in cancer cells through the activation of caspases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-cinnamoyl-3,5-dimethyl-4-(phenylthio)-1H-pyrazole in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammation. It is also relatively easy to synthesize and purify. However, one of the limitations is the lack of information on its pharmacokinetics and toxicity.
Direcciones Futuras
There are several future directions for the research on 1-cinnamoyl-3,5-dimethyl-4-(phenylthio)-1H-pyrazole. One of the areas of interest is the development of more efficient synthesis methods. In addition, further studies are needed to investigate its pharmacokinetics and toxicity. Furthermore, the potential applications of this compound in catalysis and as a fluorescent probe for the detection of metal ions should be explored. Finally, the development of this compound-based drug delivery systems for targeted cancer therapy is another promising area for future research.
Conclusion:
In conclusion, this compound is a pyrazole derivative that has shown potential applications in various fields, including medicinal chemistry, catalysis, and fluorescence sensing. Its mechanism of action and biochemical and physiological effects have been extensively studied, and it has been shown to have anticancer, anti-inflammatory, and antifungal activities. However, further research is needed to fully understand its pharmacokinetics and toxicity and to explore its potential applications in targeted cancer therapy.
Métodos De Síntesis
The synthesis of 1-cinnamoyl-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been reported in several studies. One of the common methods involves the reaction of cinnamoyl chloride with 3,5-dimethyl-1-phenylthio-1H-pyrazole-4-carbaldehyde in the presence of a base. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
1-cinnamoyl-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer, anti-inflammatory, and antifungal activities. In addition, it has been used as a ligand for metal complexes in catalysis and as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
(E)-1-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-15-20(24-18-11-7-4-8-12-18)16(2)22(21-15)19(23)14-13-17-9-5-3-6-10-17/h3-14H,1-2H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRKPCXKQWKRKQ-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C=CC2=CC=CC=C2)C)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C(=O)/C=C/C2=CC=CC=C2)C)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5362632.png)

![N-cyclopropyl-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2-piperazinecarboxamide](/img/structure/B5362645.png)
![5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5362652.png)
![9-methoxy-7-oxo-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-1,2,3,4,5,7-hexahydropyrido[1,2-d][1,4]diazepine-10-carboxamide](/img/structure/B5362658.png)
![N'-{1-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]ethylidene}-2-hydroxybenzohydrazide](/img/structure/B5362665.png)
![3-[(dimethylamino)methyl]-1-(4-propylbenzoyl)-3-piperidinol](/img/structure/B5362667.png)
![3-[4-(allyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5362669.png)
![4-benzyl-1-[(5-cyclopropylisoxazol-3-yl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5362677.png)



![4-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5362701.png)